what are the chemical properties of 9,10-Dibutoxyanthracene
what are the chemical properties of 9,10-Dibutoxyanthracene
An In-depth Technical Guide to the Chemical Properties of 9,10-Dibutoxyanthracene
Introduction
9,10-Dibutoxyanthracene (DBA) is a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), characterized by the substitution of butoxy groups at the 9 and 10 positions of the central aromatic ring.[1] This modification significantly influences its photophysical and chemical properties, making it a compound of considerable interest for researchers, scientists, and professionals in drug development and materials science. Its primary applications stem from its favorable optical properties, particularly its absorption in the near-UV spectrum, which makes it an effective electron transfer sensitizer (B1316253) and photoinitiator.[1][2][3] DBA is utilized in photopolymerization processes for applications such as fine pattern formation, dry film photoresists, and UV-curable inks.[1] Furthermore, its interaction with light and oxygen to generate reactive oxygen species has opened avenues for its use in photodynamic therapy and as a photo-induced oxygen scavenger.[1][4]
Core Chemical Properties
9,10-Dibutoxyanthracene is a yellow crystalline solid at room temperature.[3][5][6] The presence of the aliphatic butoxy chains enhances its solubility in various organic solvents compared to the parent anthracene molecule.[6][7][8]
| Property | Value | Source(s) |
| CAS Number | 76275-14-4 | [1][5][7] |
| Molecular Formula | C₂₂H₂₆O₂ | [5][7][9][10] |
| Molecular Weight | 322.44 g/mol | [3][5][7][10] |
| Melting Point | 53-55 °C or 110.0-114.0 °C | [7][8][11][12] |
| Boiling Point | 478.8 ± 18.0 °C (Predicted) | [7][8] |
| Density | 1.058 ± 0.06 g/cm³ (Predicted) | [7][8] |
| Appearance | Yellow crystalline powder/solid | [3][5] |
| Solubility | Insoluble in water (4.8E-5 g/L at 25 °C). Soluble in dimethyl sulfoxide (B87167) (DMSO), benzene, and toluene. | [5][7][8] |
Spectral Properties
The defining characteristic of 9,10-Dibutoxyanthracene is its absorption of ultraviolet light, specifically in the UVA range. This property is central to its function as a photosensitizer.
| Spectral Property | Wavelength/Range | Source(s) |
| UV-Vis Absorption (λmax) | 360–400 nm | [1][4][13] |
| Fluorescence | Exhibits fluorescence | [4][6] |
Reactivity and Photochemistry
The primary mechanism of action for 9,10-Dibutoxyanthracene involves the absorption of light, which excites the molecule to a higher energy state.[1] In the presence of molecular oxygen, this energy can be transferred to generate singlet oxygen, a highly reactive oxygen species.[1][2] This process is the foundation of its photosensitizing capabilities.
A key photochemical reaction of DBA is its degradation in the presence of air (oxygen) and UV light to form an endoperoxide species.[2][4][13] This reaction proceeds through the capture of the generated singlet oxygen. The resulting 9,10-dibutoxyanthracene-endoperoxide is itself photoreactive and can undergo further decomposition to secondary products.[4][13] This reactivity makes DBA a potential candidate for use as a photo-induced oxygen scavenger.[2][4] Due to steric hindrance from the bulky butoxy groups at the 9 and 10 positions, photodimerization, a common reaction for anthracene, is unlikely.[4]
Experimental Protocols
Synthesis of 9,10-Dibutoxyanthracene
Several methods for the synthesis of 9,10-Dibutoxyanthracene have been reported. Below are two common protocols.
1. Alkali-Mediated Etherification (from 9,10-Anthracenedione) [1]
This one-pot method involves the reduction of 9,10-anthracenedione to its diol form, followed by etherification.
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Step 1: Reduction and Deprotonation: 9,10-Anthracenedione is reduced to 9,10-anthracenediol (also known as anthracene-9,10-diol).[1][14] This intermediate is subsequently deprotonated using a base such as sodium hydroxide (B78521) (NaOH) to form the sodium 9,10-anthracenediolate salt.[1]
-
Step 2: Etherification: The resulting sodium salt is reacted with an alkylating agent, such as butyl bromide, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to 65–70°C for 1–2 hours to yield 9,10-Dibutoxyanthracene.[1]
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Purification: The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system to achieve high purity (>98%).[1]
2. Acylation-Reduction Method (from Anthraquinone) [15]
This two-step approach offers good control over impurities and avoids the use of hazardous metal reducing agents.[15]
-
Step 1: Acylation of Anthraquinone: Anthraquinone is reacted with n-butyryl chloride in a biphasic system (e.g., dichloromethane (B109758) and 30% NaOH solution) in the presence of sodium hydrosulfite (NaHSO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. The reaction is conducted at low temperatures (0–10°C) to form the intermediate, 9,10-dibutyryloxyanthracene.[1][15]
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Step 2: Reduction: The intermediate is then reduced using a reducing agent such as triethylsilane to yield the final product, 9,10-Dibutoxyanthracene.[15]
-
Advantages: This method is reported to be suitable for industrial production, yielding a high-purity product (≥99.90%) with a high yield (around 90%).[15]
Protocol for Photodegradation and Endoperoxide Formation[4][13]
This experimental protocol demonstrates the photoreactivity of DBA in the presence of a photosensitized singlet oxygen generator.
-
Materials: 9,10-Dibutoxyanthracene (DBA), Eosin Y (EY) as a singlet oxygen-producing dye, and a solvent such as N,N-dimethylformamide (DMF).[13]
-
Procedure: A mixture of DBA (e.g., 99.6 mg) and Eosin Y (e.g., 7.1 mg) is dissolved in the solvent (e.g., 10 mL).[13] The solution is then irradiated with light of a wavelength that excites the sensitizer but not DBA directly (e.g., 530 nm light) in the presence of air at room temperature for a set period (e.g., 4 hours) with stirring.[13]
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Workup and Analysis: The crude product is extracted with a nonpolar solvent like hexane, washed with saturated brine, and concentrated. The formation of 9,10-dibutoxyanthracene-endoperoxide can be confirmed and quantified using ¹H NMR spectroscopy.[4][13]
Safety and Handling
9,10-Dibutoxyanthracene is classified as hazardous to the aquatic environment with long-lasting effects (H413).[5][9] Therefore, release into the environment should be avoided.[5] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical. It should be stored in a tightly sealed container in a cool, dry, and dark place, protected from light to prevent degradation.[1]
References
- 1. 9,10-Dibutoxyanthracene |Electron Transfer Sensitizer [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. watson-int.com [watson-int.com]
- 4. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 76275-14-4: Anthracene,9,10-dibutoxy- | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. PSS 303 [chembk.com]
- 9. 9,10-Dibutoxyanthracene | C22H26O2 | CID 21987539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9,10-Dibutoxyanthracene | 76275-14-4 [chemicalbook.com]
- 11. 9,10-Dibutoxyanthracene | 76275-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 9,10-Dibutoxyanthracene | 76275-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 9,10-Dihydroxyanthracene - Wikipedia [en.wikipedia.org]
- 15. CN113880698B - Preparation method of 9, 10-dibutoxyanthracene - Google Patents [patents.google.com]
